
Doramapimod
概述
描述
Doramapimod is a small molecule that functions as a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK). This compound has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis, Crohn’s disease, and psoriasis .
准备方法
合成路线和反应条件
多拉马匹莫德通过一个多步过程合成,涉及形成吡唑核心,然后引入各种取代基。关键步骤包括:
吡唑核心的形成: 这涉及肼衍生物与 β-二酮反应形成吡唑环。
取代反应: 通过亲核取代反应将各种取代基引入吡唑核心。
工业生产方法
多拉马匹莫德的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
多拉马匹莫德经历各种化学反应,包括:
氧化: 多拉马匹莫德在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰多拉马匹莫德分子上的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产品
科学研究应用
化学: 用作研究 p38 MAPK 信号通路的工具化合物。
生物学: 研究其对细胞过程(如炎症和细胞凋亡)的影响。
医学: 探索作为炎症性疾病、癌症和传染病的治疗剂。
工业: 在新药和治疗策略开发中的潜在应用 .
作用机制
多拉马匹莫德通过抑制 p38 MAPK 发挥作用,p38 MAPK 是一种参与调节炎症反应的关键酶。 通过与 p38 MAPK 上的 ATP 口袋和变构位点结合,多拉马匹莫德阻止下游靶标的磷酸化和激活,从而减少促炎细胞因子(如肿瘤坏死因子-α 和白介素-1β)的产生 .
相似化合物的比较
多拉马匹莫德在 p38 MAPK 抑制剂中独树一帜,因为它具有很高的选择性和效力。类似的化合物包括:
SB203580: 另一种 p38 MAPK 抑制剂,选择性较低。
VX-702: 一种 p38 MAPK 抑制剂,具有相似的效力,但药代动力学特性不同。
洛马匹莫德: 一种用于治疗心血管疾病的 p38 MAPK 抑制剂 .
多拉马匹莫德因其强大的结合亲和力和抑制 p38 MAPK 多种亚型的能力而脱颖而出,使其成为研究和治疗领域中宝贵的工具 .
生物活性
Doramapimod is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in the regulation of inflammatory responses. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions, including systemic inflammatory response syndrome (SIRS) and infections such as tuberculosis.
This compound primarily exerts its biological activity by inhibiting the p38 MAPK pathway, which is involved in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By blocking this pathway, this compound reduces the transcription and subsequent release of these cytokines, leading to diminished inflammation and leukocyte activation.
Key Cytokine Effects
- TNF-α : this compound significantly lowers TNF-α levels in various models, including equine studies where it reduced cytokine concentrations post-lipopolysaccharide (LPS) administration .
- IL-1β : Similar reductions in IL-1β levels have been observed, indicating a broad anti-inflammatory effect across multiple cytokines .
Equine Studies
In a controlled study involving Standardbred horses, this compound was administered intravenously to evaluate its safety and efficacy against LPS-induced systemic inflammation. The results indicated:
- Heart Rate : Lowered significantly compared to placebo (P = .03).
- Rectal Temperature : Reduced significantly (P = .03).
- Cytokine Concentrations : TNF-α and IL-1β levels were significantly decreased (P = .03).
- Leukocyte Count : Increased post-treatment, indicating reduced leukocyte activation .
Tuberculosis Models
In murine models of Mycobacterium tuberculosis infection, this compound treatment resulted in:
- Reduced Inflammation : Significant decreases in lung inflammatory scores and granuloma formation.
- Cytokine Levels : Marked reduction in pro-inflammatory cytokines including IL-6, TNF, and IL-12p40 over time .
Summary of Findings from Various Studies
Clinical Trials
While initial studies have shown promising results regarding the safety and efficacy of this compound in animal models, further clinical trials are necessary to establish its therapeutic potential in humans. The absence of adverse effects noted in equine studies suggests a favorable safety profile that warrants exploration in human subjects suffering from chronic inflammatory diseases.
Future Directions
The potential applications of this compound extend beyond SIRS and tuberculosis. Its ability to modulate inflammatory responses could be beneficial in treating conditions like rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and other autoimmune disorders. Ongoing research is needed to explore these possibilities.
属性
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCOAUNKQVWQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048957 | |
Record name | Doramapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285983-48-4 | |
Record name | Doramapimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=285983-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doramapimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0285983484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doramapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03044 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doramapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORAMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO1A8B3YVV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of doramapimod?
A1: this compound is a highly selective inhibitor of p38α MAPK, a serine/threonine kinase involved in inflammatory and stress responses. [, , , ]
Q2: How does this compound interact with p38α MAPK?
A2: Unlike some other p38α MAPK inhibitors that target the ATP-binding site, this compound acts as an allosteric inhibitor, binding to a distinct site on the kinase. [, ]
Q3: Does this compound bind to the DFG-in or DFG-out conformation of p38α MAPK?
A3: While this compound exhibits high affinity for the DFG-out conformation, research suggests it can also bind to the DFG-in state, inducing conformational changes in the kinase. []
Q4: What are the downstream effects of this compound inhibiting p38α MAPK?
A4: Inhibition of p38α MAPK by this compound leads to a decrease in the phosphorylation of downstream targets involved in inflammatory responses. This includes a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. [, , , , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C34H40N8O3, and its molecular weight is 616.74 g/mol.
Q6: Is there information available on the spectroscopic data for this compound?
A6: The provided research papers primarily focus on the biological activity and do not provide detailed spectroscopic data for this compound.
Q7: Is this compound known to be a catalyst in any reactions?
A7: this compound is a kinase inhibitor and does not exhibit catalytic properties. Its primary role is to bind to p38α MAPK and block its activity.
Q8: What is known about the stability of this compound under different conditions?
A8: Specific information on the stability of this compound under various conditions was not found in the provided research.
Q9: What are the primary routes of administration for this compound in preclinical studies?
A9: In the provided research, this compound was primarily administered in vitro to cell cultures or ex vivo to primary patient samples. In vivo studies utilized intravenous administration in a horse model. [, , , , , ]
Q10: Are there known biomarkers to predict the efficacy of this compound?
A11: Research suggests that elevated levels of IL-1β and increased p38 MAPK phosphorylation in AML samples may correlate with sensitivity to this compound. []
Q11: Has this compound been compared to other p38 MAPK inhibitors?
A12: Yes, several studies compared the efficacy and sensitivity profiles of this compound with other p38 MAPK inhibitors, including ralimetinib and ARRY 614. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。